(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione
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Overview
Description
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione typically involves the condensation of a thiazolidinedione derivative with a benzaldehyde derivative under basic conditions. The reaction may proceed as follows:
Starting Materials: Thiazolidinedione, benzaldehyde, and morpholine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazolidinedione derivatives are known for their anti-inflammatory, antidiabetic, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, compounds of this class are explored for their potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another antidiabetic thiazolidinedione.
Troglitazone: A thiazolidinedione with anti-inflammatory properties.
Uniqueness
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione may exhibit unique properties due to the presence of the benzylidene and morpholino groups, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15(18-8-10-23-11-9-18)6-7-19-16(21)14(24-17(19)22)12-13-4-2-1-3-5-13/h1-5,12H,6-11H2/b14-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWVQXCFHQAPEU-OWBHPGMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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